![molecular formula C16H24N2O3S B4461129 N~1~-cyclopentyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4461129.png)
N~1~-cyclopentyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-cyclopentyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as CPMA, is a novel compound that has recently gained attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Mechanism of Action
CPMA works by inhibiting the activity of a specific enzyme called protein kinase CK2. This enzyme is involved in various cellular processes such as cell proliferation and apoptosis. By inhibiting this enzyme, CPMA can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects. It can inhibit the activity of protein kinase CK2, which can prevent the growth and proliferation of cancer cells. It can also reduce inflammation in the body, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using CPMA in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It has also shown promising results in various studies, making it a potential candidate for further research. However, one limitation is that it may not be effective in all types of cancer cells or inflammatory diseases, and further studies are needed to determine its efficacy.
Future Directions
There are several future directions for research on CPMA. One direction is to study its potential use in combination with other anticancer agents or anti-inflammatory drugs. Another direction is to study its potential use in other diseases such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of CPMA for maximum efficacy.
Conclusion:
In conclusion, CPMA is a novel compound that has shown promising results in various scientific research applications. It works by inhibiting the activity of protein kinase CK2, which can prevent the growth and proliferation of cancer cells and reduce inflammation in the body. While further studies are needed to determine its efficacy and optimal use, CPMA has the potential to be a valuable tool in the fight against cancer and inflammatory diseases.
Scientific Research Applications
CPMA has been studied for its potential use in various scientific research applications. It has been shown to inhibit the growth of cancer cells and has potential use as an anticancer agent. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-cyclopentyl-2-(3-methyl-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-7-6-10-15(11-12)18(22(3,20)21)13(2)16(19)17-14-8-4-5-9-14/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXAGLVJVLQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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